molecular formula C19H28ClN B2730906 [1-(Adamantan-1-yl)ethyl](benzyl)amine hydrochloride CAS No. 479664-85-2

[1-(Adamantan-1-yl)ethyl](benzyl)amine hydrochloride

Cat. No. B2730906
CAS RN: 479664-85-2
M. Wt: 305.89
InChI Key: OUUKRIDSXUSCOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a method for synthesizing bis-[1-(adamantan-1-yl)ethyl]amine hydrochloride under laboratory conditions was developed . The resulting azomethine was reduced by NaBH4 to corresponding amine, which was converted to the hydrochloride by passing dry HCl through its CH2Cl2 solution .


Molecular Structure Analysis

The molecular structure of “1-(Adamantan-1-yl)ethylamine hydrochloride” consists of an adamantane core with an ethyl group attached to one of the carbon atoms. This ethyl group is further substituted with a benzylamine group.


Chemical Reactions Analysis

While specific chemical reactions involving “1-(Adamantan-1-yl)ethylamine hydrochloride” are not detailed in the search results, the compound’s structure suggests it could participate in various chemical reactions. For example, the amine group could engage in reactions typical for amines, such as acid-base reactions or nucleophilic substitutions .

Scientific Research Applications

Synthesis of Unsaturated Adamantane Derivatives

Adamantane derivatives, including 1-(Adamantan-1-yl)ethylamine hydrochloride, have been used in the synthesis of unsaturated adamantane derivatives . These compounds offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Development of Novel Methods for Preparation

The high reactivity of adamantane derivatives offers extensive opportunities for the development of novel methods for their preparation . This includes the synthesis of unsaturated adamantane derivatives, which can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds .

Polymerization Reactions

Adamantane derivatives are used in polymerization reactions . The high reactivity of these compounds offers extensive opportunities for their utilization in the synthesis of various functional adamantane derivatives and monomers .

Quantum-Chemical Calculations

Adamantane derivatives are used in quantum-chemical calculations for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical and catalytic transformations .

Chan–Lam N-Arylation

Adamantane-containing amines, such as 1-(Adamantan-1-yl)ethylamine hydrochloride, have been used in the Chan–Lam N-Arylation . This method for C sp 2–N bond formation is based on the copper (II)-catalyzed reaction of amines with arylboronic acids .

Antibacterial Activity

Some adamantane derivatives have shown antibacterial activity . While the specific antibacterial activity of 1-(Adamantan-1-yl)ethylamine hydrochloride is not mentioned, it’s possible that it could have similar properties.

properties

IUPAC Name

1-(1-adamantyl)-N-benzylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N.ClH/c1-14(20-13-15-5-3-2-4-6-15)19-10-16-7-17(11-19)9-18(8-16)12-19;/h2-6,14,16-18,20H,7-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUKRIDSXUSCOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NCC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Adamantan-1-yl)ethyl](benzyl)amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.